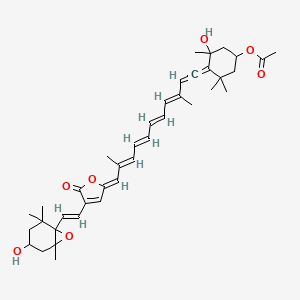
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester is a synthetic derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree. This compound is known for its pharmacological properties, particularly its alpha-2-adrenergic blocking activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester typically involves the esterification of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid. The reaction conditions often include the use of an alcohol (in this case, ethanol) and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products
Oxidation: Formation of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid.
Reduction: Formation of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on alpha-2-adrenergic receptors.
Medicine: Investigated for potential therapeutic uses, including treatment of erectile dysfunction and other conditions.
Industry: Utilized in the development of new pharmacological agents.
Mechanism of Action
The compound exerts its effects primarily through alpha-2-adrenergic receptor antagonism. By blocking these receptors, it can increase the release of norepinephrine and enhance sympathetic nervous system activity. This mechanism is particularly relevant in its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Yohimbine: The parent compound, known for its alpha-2-adrenergic blocking activity.
17alpha-Hydroxyyohimban-16alpha-carboxylic acid methyl ester: Another ester derivative with similar pharmacological properties.
Uniqueness
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-2-27-22(26)20-16-11-18-21-15(14-5-3-4-6-17(14)23-21)9-10-24(18)12-13(16)7-8-19(20)25/h3-6,13,16,18-20,23,25H,2,7-12H2,1H3 |
InChI Key |
ZYVPSCRTENVKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)


![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
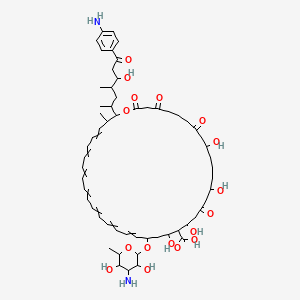
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
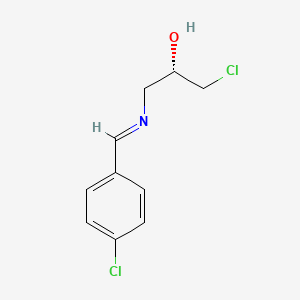

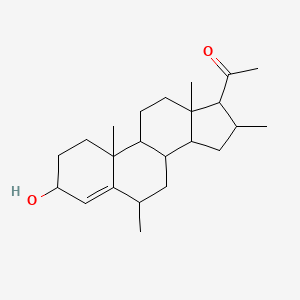
![beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,22alpha)-16,28-dihydroxy-22-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-](/img/structure/B12298922.png)
![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)
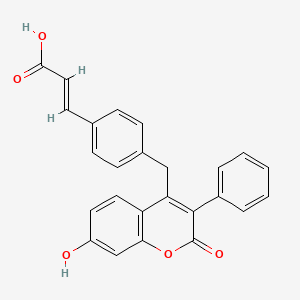
![3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate](/img/structure/B12298935.png)
